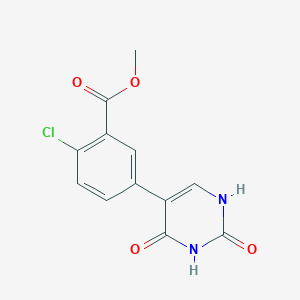![molecular formula C16H17N3O3 B6386113 (2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% CAS No. 1261996-58-0](/img/structure/B6386113.png)
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% (2,4-DHPPC) is a synthetic pyrimidine derivative that has been widely studied in scientific research due to its versatile applications. It has been used in the synthesis of various chemical compounds, as well as in various biochemical and physiological research studies.
科学研究应用
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% has been widely used in scientific research due to its versatile applications. It has been used in the synthesis of various chemical compounds, such as drugs and pharmaceuticals. It has also been used in various biochemical and physiological research studies, such as studies on the effects of drugs on the central nervous system and the immune system. Additionally, it has been used in studies on the effects of environmental pollutants on the human body.
作用机制
The mechanism of action of (2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine. This can lead to changes in behavior and mood. Additionally, it has been shown to have anti-inflammatory, antimicrobial, and anticonvulsant effects.
实验室实验的优点和局限性
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and is usually obtained in a 95% purity. Additionally, it has a wide range of applications in scientific research, and can be used to study a variety of biochemical and physiological effects. However, it can be toxic in high concentrations, and should be handled with care in laboratory experiments.
未来方向
The future of (2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% is promising, as it has a wide range of applications in scientific research. One potential future direction is the development of new drugs and pharmaceuticals based on its chemical structure. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its mechanism of action. Additionally, its use in environmental studies could also be explored, as it could be used to study the effects of pollutants on the human body. Finally, its use in clinical studies could also be investigated, as it could be used to study the effects of drugs on the central nervous system and the immune system.
合成方法
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% is synthesized from the reaction of 4-piperidinecarboxaldehyde and 2,4-dihydroxy-5-phenylpyrimidine. This reaction is conducted in an aqueous medium with a base catalyst, such as sodium hydroxide, and is usually carried out at room temperature. The product is then purified with a chromatographic technique and is usually obtained in a 95% purity.
属性
IUPAC Name |
5-[4-(piperidine-1-carbonyl)phenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14-13(10-17-16(22)18-14)11-4-6-12(7-5-11)15(21)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYZEXNYTRUFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














